6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol
Description
6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol is a benzodioxole derivative featuring a cyclopentyl(methyl)amino substituent attached via a methylene group at the 6-position of the benzo[d][1,3]dioxol-5-ol scaffold. This compound is structurally related to antitumor agents such as AP-02 (a benzo[d][1,3]dioxol-5-ol derivative), which acts via cell cycle arrest in cancer cells .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
6-[[cyclopentyl(methyl)amino]methyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C14H19NO3/c1-15(11-4-2-3-5-11)8-10-6-13-14(7-12(10)16)18-9-17-13/h6-7,11,16H,2-5,8-9H2,1H3 |
InChI Key |
DHOOMPBAHIAQNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1O)OCO2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. The cyclopentyl and methylamino groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole ring, especially at positions ortho to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets. It has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . The compound targets tubulin, a key protein in microtubule formation, thereby disrupting cell division and leading to cell death .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and similarities between 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol and selected analogs:
Key Differences and Implications
In contrast, the rigid 4-bromophenyl group in the pyrrolidine analog () may restrict motion but enhance π-π stacking in hydrophobic pockets .
Lipophilicity and Bioavailability: The cyclopentyl(methyl)amino group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over polar analogs like 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid (logP ~1.8) .
Biological Activity Trends: Dihydrostilbene derivatives (e.g., Compound 3-1) demonstrate micromolar-range antitumor activity, suggesting that extended aromatic systems (e.g., phenethyl groups) enhance cytotoxicity . The target compound’s tertiary amine may interact with acidic residues in enzymatic pockets, analogous to metabotropic glutamate receptor agonists like (trans)-1-amino-cyclopentyl-1,3-dicarboxylate (ACPD) .
Antitumor Potential
- AP-02, a structurally simple benzo[d][1,3]dioxol-5-ol derivative, induces G0/G1 phase arrest in COLO 205 cells . The target compound’s cyclopentyl(methyl)amino group may enhance potency by modulating apoptosis pathways or kinase inhibition.
- Pyrrolidine and morpholino analogs () highlight the importance of nitrogen-containing substituents in targeting cancer cell proliferation .
Biological Activity
6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol is a synthetic compound that has garnered attention for its potential biological activity, particularly in the realm of cancer therapeutics. The compound's structure includes a benzo[d][1,3]dioxole core, which is a common feature in many bioactive molecules. This article provides a detailed overview of the biological activity associated with this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHN\O
- Key Functional Groups : Hydroxyl group (-OH), cyclopentyl group, and methylamino group.
The presence of these groups contributes to its chemical diversity and reactivity, which are crucial for its biological activity.
Research indicates that this compound exhibits significant anticancer properties. Its mechanisms include:
- Microtubule Modulation : The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by interacting with microtubule dynamics. This effect is critical for disrupting mitotic processes in rapidly dividing cancer cells.
- Cellular Signaling Pathways : Studies suggest that it may influence key signaling pathways related to cell survival and proliferation, although further research is needed to elucidate the complete interaction profile with various biological targets.
Anticancer Activity
In vitro studies have demonstrated that this compound can significantly inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate potent activity at low concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Microtubule disruption |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Structural Activity Relationship (SAR)
Comparative studies with structurally similar compounds have been conducted to understand the SAR of this compound. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Methylamino)benzo[d][1,3]dioxole | Contains a methylamino group | Lacks cyclopentyl group |
| 2-(Cyclohexylmethylamino)phenol | Cyclohexyl instead of cyclopentyl | Different core structure |
| 4-(Cyclobutylmethylamino)-2-hydroxybenzaldehyde | Cyclobutyl group present | Aldehyde functional group |
These comparisons highlight how variations in substituents affect biological activity and potential therapeutic applications.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings support its development as a candidate for cancer therapy.
- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
